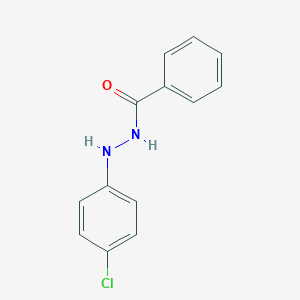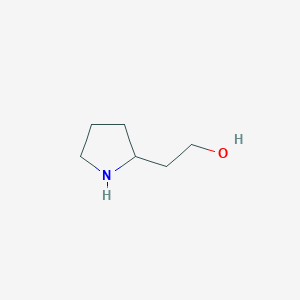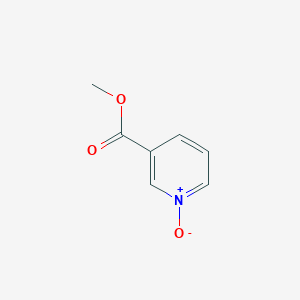![molecular formula C15H24 B102483 (1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane CAS No. 18755-93-6](/img/structure/B102483.png)
(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane is a sesquiterpenoid compound with the chemical formula C15H24. It is a derivative of caryophyllene, a naturally occurring bicyclic sesquiterpene found in various essential oils.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane typically involves the use of caryophyllene as a starting material. One common method involves the oxidation of caryophyllene using reagents such as m-chloroperbenzoic acid (m-CPBA) to form caryophyllene oxide. This intermediate can then undergo further chemical transformations to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane undergoes various chemical reactions, including:
Oxidation: Conversion to caryophyllene oxide using oxidizing agents like m-CPBA.
Reduction: Reduction of caryophyllene oxide to form different derivatives.
Substitution: Introduction of functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and other organic solvents.
Major Products Formed
The major products formed from these reactions include caryophyllene oxide, various hydroxylated derivatives, and other functionalized sesquiterpenoids .
Aplicaciones Científicas De Investigación
(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of (1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane involves its interaction with specific molecular targets and pathways. It is known to act as an agonist for cannabinoid receptor 2 (CB2), which is involved in modulating immune responses and inflammation. The binding of this compound to CB2 receptors can lead to the activation of downstream signaling pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Caryophyllene: The parent compound of (1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane, known for its presence in essential oils.
Caryophyllene Oxide: An oxidized derivative of caryophyllene with similar chemical properties.
Humulene: Another sesquiterpene with a similar structure and biological activities.
Uniqueness
This compound is unique due to its specific chemical structure and its ability to interact with cannabinoid receptors, which distinguishes it from other sesquiterpenoids.
Propiedades
Número CAS |
18755-93-6 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1S,4R,6R,9R)-6,10,10-trimethyl-2-methylidenetricyclo[7.2.0.04,6]undecane |
InChI |
InChI=1S/C15H24/c1-10-7-11-8-15(11,4)6-5-13-12(10)9-14(13,2)3/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1 |
Clave InChI |
AGHOGWGDKOQAOS-KYEXWDHISA-N |
SMILES |
CC1(CC2C1CCC3(CC3CC2=C)C)C |
SMILES isomérico |
C[C@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)C[C@H]1C2 |
SMILES canónico |
CC1(CC2C1CCC3(CC3CC2=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


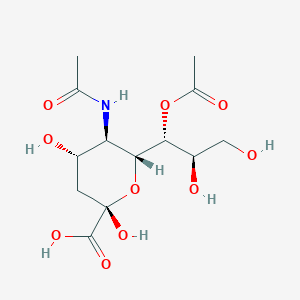

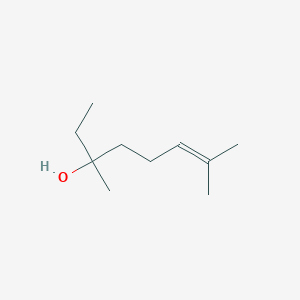

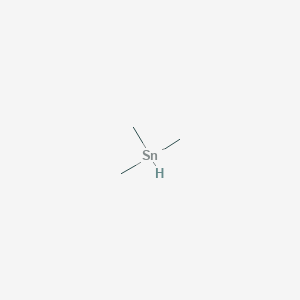
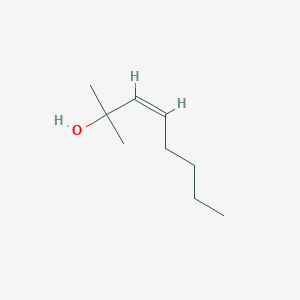
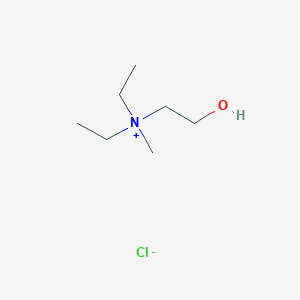

![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)
![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)
